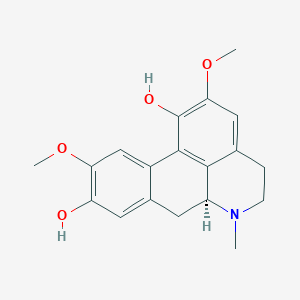

Isoboldine

Description

Structure

3D Structure

Properties

CAS No. |

3019-51-0 |

|---|---|

Molecular Formula |

C19H21NO4 |

Molecular Weight |

327.4 g/mol |

IUPAC Name |

(6aS)-2,10-dimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-1,9-diol |

InChI |

InChI=1S/C19H21NO4/c1-20-5-4-10-8-16(24-3)19(22)18-12-9-15(23-2)14(21)7-11(12)6-13(20)17(10)18/h7-9,13,21-22H,4-6H2,1-3H3/t13-/m0/s1 |

InChI Key |

LINHZVMHXABQLB-ZDUSSCGKSA-N |

Isomeric SMILES |

CN1CCC2=CC(=C(C3=C2[C@@H]1CC4=CC(=C(C=C43)OC)O)O)OC |

Canonical SMILES |

CN1CCC2=CC(=C(C3=C2C1CC4=CC(=C(C=C43)OC)O)O)OC |

Other CAS No. |

95508-61-5 |

Synonyms |

(6aS)-5,6,6a,7-Tetrahydro-2,10-dimethoxy-6-methyl-4H-dibenzo[de,g]quinoline-1,9-diol; 2,10-Dimethoxy-6aα-aporphine-1,9-diol; (+)-Isoboldine; (S)-(+)-Isoboldine; (S)-Isoboldine; N-Methyllaurelliptine; NSC 113983; d-Isoboldine; |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Isoboldine: Natural Sources, Extraction, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoboldine, a bioactive aporphine alkaloid, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of this compound, focusing on its natural distribution, detailed methodologies for its extraction and purification, and an exploration of its molecular signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound

This compound is found in a variety of plant species, distributed across several families. The primary sources identified in the literature include plants from the Lauraceae, Papaveraceae, and Euphorbiaceae families. Notable species containing this compound are:

-

Lindera aggregata (Sims) Kosterm. [1]: The dried roots of this plant, known as Radix Linderae in traditional Chinese medicine, are a significant source of this compound and other related isoquinoline alkaloids.

-

Croton lechleri Müll.Arg. []: The latex of this tree, commonly known as "Sangre de Grado" or "Dragon's Blood," has been found to contain this compound.

-

Glaucium flavum Crantz (Yellow Hornpoppy) : This plant, belonging to the Papaveraceae family, is another documented source of this compound.

-

Other reported sources : this compound has also been identified in Aconitum sanyoense, Corydalis solida, Neolitsea acuminatissima, Licaria triandra, and Cryptocarya chinensis.[3]

Quantitative Analysis of this compound

The concentration of this compound can vary significantly depending on the plant species, the part of the plant used, geographical location, and the extraction method employed. While extensive comparative data is limited, studies on key species provide valuable insights.

| Plant Species | Plant Part | Compound | Concentration/Yield | Analytical Method |

| Lindera aggregata | Dried Roots | Total Alkaloids (including this compound) | 1.52% of the crude extract | Gravimetric analysis after extraction |

| Lindera aggregata | Dried Roots | Northis compound (a major alkaloid) | 33.84% of the total alkaloids | High-Performance Liquid Chromatography (HPLC) |

Note: Data for this compound concentration is often reported as part of the total alkaloid content. Northis compound is structurally very similar to this compound and is often a major component of the alkaloid fraction in Lindera aggregata.

Experimental Protocols: Extraction and Purification of this compound

The following protocols are based on established methods for the extraction and purification of alkaloids from plant materials, with specific reference to the isolation of this compound from Lindera aggregata.

General Extraction of Total Alkaloids from Lindera aggregata

This protocol outlines the initial extraction of the total alkaloid fraction, which contains this compound.

-

Preparation of Plant Material : Air-dry the roots of Lindera aggregata and grind them into a coarse powder.

-

Solvent Extraction :

-

Macerate the powdered root material (e.g., 5 kg) with 95% ethanol at room temperature for 24-48 hours.

-

Filter the extract and repeat the extraction process two more times with fresh solvent to ensure exhaustive extraction.

-

Combine the ethanol extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

-

-

Acid-Base Partitioning :

-

Suspend the crude extract in a 2% hydrochloric acid solution.

-

Filter the acidic solution to remove non-alkaloidal components.

-

Adjust the pH of the filtrate to approximately 9-10 with ammonium hydroxide to precipitate the total alkaloids.

-

Collect the precipitate by filtration and dry it to yield the total alkaloid fraction (TARL). A yield of approximately 1.52% from the crude extract can be expected.[1]

-

Isolation and Purification of this compound

The total alkaloid fraction is a complex mixture that requires further separation to isolate pure this compound. Column chromatography is a standard and effective technique for this purpose.

-

Column Chromatography :

-

Stationary Phase : Prepare a column with silica gel (e.g., 200-300 mesh) as the adsorbent.

-

Sample Loading : Dissolve the total alkaloid fraction in a minimal amount of the initial mobile phase and load it onto the column.

-

Mobile Phase (Elution) : Employ a gradient elution system. A common solvent system is a mixture of chloroform and methanol. Start with a non-polar mixture (e.g., 100% chloroform) and gradually increase the polarity by increasing the proportion of methanol (e.g., from 1% to 20% methanol in chloroform).

-

Fraction Collection : Collect the eluate in fractions of a specific volume (e.g., 20 mL).

-

-

Monitoring the Separation :

-

Monitor the separation process using Thin-Layer Chromatography (TLC).

-

Spot each collected fraction onto a TLC plate and develop it in a suitable solvent system (e.g., chloroform:methanol 9:1).

-

Visualize the spots under UV light or by using a suitable staining reagent (e.g., Dragendorff's reagent for alkaloids).

-

Combine the fractions that show a single spot corresponding to the Rf value of a pure this compound standard.

-

-

Final Purification and Characterization :

-

The combined fractions containing this compound can be further purified by recrystallization or by preparative High-Performance Liquid Chromatography (HPLC) to achieve high purity.

-

Confirm the identity and purity of the isolated this compound using spectroscopic techniques such as Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C), and by comparing the data with published literature values.

-

Visualization of Key Processes and Pathways

This compound Biosynthesis Pathway

This compound is synthesized in plants from the amino acid L-tyrosine through the isoquinoline alkaloid biosynthesis pathway. The key intermediate is (S)-reticuline, which undergoes oxidative coupling to form the aporphine scaffold.

Caption: Biosynthesis pathway of this compound from L-Tyrosine.

Experimental Workflow for this compound Extraction and Isolation

The following diagram illustrates the general workflow for the extraction and isolation of this compound from its natural plant source.

Caption: General workflow for this compound extraction and isolation.

Postulated Anti-Inflammatory Signaling Pathway of this compound

Based on studies of the structurally similar alkaloid, northis compound, this compound is hypothesized to exert its anti-inflammatory effects primarily through the inhibition of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.

Caption: Postulated inhibition of the MAPK signaling pathway by this compound.

Conclusion

This compound stands out as a promising natural product with significant therapeutic potential, particularly in the realm of anti-inflammatory applications. This guide has provided a detailed overview of its primary natural sources, robust methodologies for its extraction and purification, and insights into its potential mechanism of action. The presented protocols and diagrams are intended to facilitate further research and development of this compound as a potential pharmaceutical agent. Future studies should focus on optimizing extraction yields, conducting comprehensive in vivo efficacy and safety evaluations, and further elucidating the intricate molecular targets of this compound.

References

(S)-Isoboldine Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the biosynthesis of (S)-isoboldine, a benzylisoquinoline alkaloid with significant pharmacological potential. This document details the core enzymatic steps, presents quantitative data for key reactions, and offers detailed experimental protocols for the study of this pathway. The information is intended to support researchers, scientists, and drug development professionals in their efforts to understand, engineer, and harness this valuable metabolic route.

The (S)-Isoboldine Biosynthetic Pathway: An Overview

The biosynthesis of (S)-isoboldine originates from the condensation of two tyrosine-derived precursors, dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA), to form the central intermediate (S)-norcoclaurine. A series of subsequent methylation and hydroxylation reactions, catalyzed by specific enzymes, leads to the pivotal branch-point molecule, (S)-reticuline. From (S)-reticuline, the pathway diverges towards various benzylisoquinoline alkaloids. The formation of (S)-isoboldine from (S)-reticuline proceeds through an intramolecular C-C phenol coupling reaction to form an aporphine alkaloid precursor, which is then O-methylated.

Signaling Pathway Diagram

Caption: The biosynthetic pathway of (S)-isoboldine from primary metabolites.

Quantitative Data on Pathway Enzymes

Understanding the kinetic properties of the enzymes involved in (S)-isoboldine biosynthesis is crucial for metabolic engineering and optimization of production. The following table summarizes the available quantitative data for key enzymes in the pathway.

| Enzyme | Substrate(s) | Km (µM) | kcat (s-1) | Vmax | Optimal pH | Optimal Temp. (°C) |

| Norcoclaurine Synthase (NCS) | Dopamine | - (Sigmoidal) | - | - | 6.5 - 7.0 | 42 - 55 |

| 4-HPAA | 335 | - | - | 6.5 - 7.0 | 42 - 55 | |

| Norcoclaurine 6-O-methyltransferase (6OMT) | (S)-Norcoclaurine | - | - | - | - | - |

| Coclaurine N-methyltransferase (CNMT) | (S)-Coclaurine | - | - | - | - | - |

| N-Methylcoclaurine 3'-hydroxylase (CYP80B1) | (S)-N-Methylcoclaurine | 15 | - | - | 7.5 | 35 |

| 3'-Hydroxy-N-methylcoclaurine 4'-O-methyltransferase (4'OMT) | (S)-3'-Hydroxy-N-methylcoclaurine | - | - | - | - | - |

| Cytochrome P450 (CYP80G2) | (S)-Reticuline | - | - | - | - | - |

Note: Data for some enzymes are not yet fully characterized in the literature. Further research is required to determine these kinetic parameters.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the (S)-isoboldine biosynthesis pathway.

Heterologous Expression of Cytochrome P450 Enzymes in Saccharomyces cerevisiae

The functional characterization of plant-derived cytochrome P450 enzymes is often achieved through heterologous expression in microbial systems like yeast.

Experimental Workflow:

Caption: Workflow for heterologous expression of a plant P450 in yeast.

Protocol:

-

RNA Isolation and cDNA Synthesis: Isolate total RNA from the plant species of interest using a suitable kit or standard protocol. Synthesize first-strand cDNA using a reverse transcriptase.

-

Gene Amplification and Cloning: Amplify the full-length coding sequence of the target cytochrome P450 gene using gene-specific primers. Clone the PCR product into a yeast expression vector, such as pYES-DEST52, which is under the control of a galactose-inducible promoter.

-

Yeast Transformation: Transform the expression construct into a suitable S. cerevisiae strain (e.g., WAT11) using the lithium acetate/single-stranded carrier DNA/polyethylene glycol method.

-

Selection and Culture: Select positive transformants on synthetic complete medium lacking the appropriate auxotrophic marker. Grow a pre-culture in selective medium with glucose, then transfer to a larger volume of induction medium containing galactose to induce protein expression.

-

Microsome Isolation: Harvest the yeast cells by centrifugation. Resuspend the cell pellet in an appropriate buffer and disrupt the cells using glass beads or a French press. Perform differential centrifugation to isolate the microsomal fraction, which contains the expressed P450 enzyme.

In Vitro Cytochrome P450 Enzyme Assay

This protocol describes a general method for assaying the activity of a heterologously expressed cytochrome P450 enzyme.

Protocol:

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing:

-

Microsomal protein (typically 50-100 µg)

-

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

-

The substrate, (S)-reticuline, dissolved in a suitable solvent.

-

Reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.5)

-

-

Initiation and Incubation: Pre-incubate the mixture at the optimal temperature (e.g., 30°C) for a few minutes. Initiate the reaction by adding the NADPH regenerating system. Incubate for a specific time period (e.g., 30-60 minutes) with gentle shaking.

-

Reaction Termination and Extraction: Stop the reaction by adding an organic solvent (e.g., ethyl acetate). Vortex vigorously to extract the products. Centrifuge to separate the phases.

-

Analysis: Transfer the organic phase to a new tube, evaporate the solvent under a stream of nitrogen, and redissolve the residue in a suitable solvent for analysis by HPLC or LC-MS/MS.

HPLC Analysis of Benzylisoquinoline Alkaloids

High-performance liquid chromatography is a standard technique for the separation and quantification of benzylisoquinoline alkaloids.

Experimental Workflow:

Caption: A typical workflow for HPLC analysis of alkaloids.

Protocol:

-

Instrumentation: Use a standard HPLC system equipped with a C18 reversed-phase column and a UV or mass spectrometer detector.

-

Mobile Phase: A common mobile phase consists of a gradient of acetonitrile and water, both containing a small amount of an ion-pairing agent or acid (e.g., 0.1% formic acid) to improve peak shape.

-

Gradient Elution: A typical gradient might start with a low percentage of acetonitrile, which is gradually increased over the course of the run to elute compounds with increasing hydrophobicity.

-

Detection: Monitor the elution of alkaloids at a specific wavelength (e.g., 280 nm) for UV detection, or by mass spectrometry for more sensitive and specific detection and identification.

-

Quantification: Create a standard curve using authentic standards of the compounds of interest to quantify their concentrations in the samples.

Conclusion and Future Perspectives

The elucidation of the (S)-isoboldine biosynthetic pathway has opened up new avenues for the production of this and other valuable aporphine alkaloids. While significant progress has been made in identifying the key enzymes and intermediates, further research is needed to fully characterize the kinetics and regulatory mechanisms of all the enzymes involved. The detailed protocols provided in this guide are intended to facilitate these research efforts. The application of synthetic biology and metabolic engineering approaches, guided by a thorough understanding of the biosynthetic pathway, holds great promise for the sustainable and scalable production of (S)-isoboldine and its derivatives for pharmaceutical applications. The continued exploration of plant biodiversity may also lead to the discovery of novel enzymes with improved catalytic properties, further enhancing our ability to produce these complex molecules.

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Isoboldine: Chemical Structure and Properties

Introduction

This compound is a naturally occurring aporphine alkaloid found in various plant species, including those from the Lindera, Beilschmiedia, and Papaver genera.[1] As a member of the extensive isoquinoline alkaloid family, this compound has garnered interest for its diverse biological activities, most notably its anti-inflammatory properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological activities of this compound, with a focus on its mechanism of action. Detailed experimental protocols and quantitative data are presented to support further research and development efforts.

Chemical Identity and Structure

This compound is characterized by the tetracyclic aporphine ring system, which forms the core of its structure. The absolute configuration of the naturally occurring (+)-isoboldine belongs to the (S)-series.[1]

Chemical Identifiers

The fundamental identification details for this compound are summarized in the table below.

| Identifier | Value |

| IUPAC Name | (6aS)-2,10-dimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-1,9-diol[2] |

| Synonyms | (+)-Isoboldine, d-Isoboldine, (S)-Isoboldine[2] |

| CAS Number | 3019-51-0[2] |

| Molecular Formula | C₁₉H₂₁NO₄[2] |

| KEGG ID | C09541[3] |

| PubChem CID | 133323[2] |

Core Chemical Structure

The aporphine scaffold is a key structural feature of this compound, consisting of a dibenzo[de,g]quinoline ring system. This tetracyclic core is fundamental to its chemical and biological properties.

Physicochemical and Spectroscopic Properties

Physicochemical Data

The physicochemical properties of a compound are critical for its absorption, distribution, metabolism, and excretion (ADME) profile.

| Property | Value | Source |

| Molecular Weight | 327.4 g/mol | PubChem[2] |

| Appearance | Brown powder | BioCrick[1] |

| XLogP3 | 2.2 | PubChem[2] |

| Hydrogen Bond Donors | 2 | PubChem[2] |

| Hydrogen Bond Acceptors | 4 | PubChem |

| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone | BioCrick[1] |

Spectroscopic Characterization

Structural elucidation and confirmation of this compound rely on standard spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy of this compound typically shows characteristic signals for aromatic protons in the range of 6.5-8.0 ppm. Signals for the two methoxy groups appear as singlets around 3.8-4.0 ppm, while the N-methyl group signal is observed further upfield. The aliphatic protons of the heterocyclic and cyclohexane rings produce complex multiplets between 2.5 and 3.5 ppm.

-

Mass Spectrometry (MS): In positive electrospray ionization (ESI+) mode, this compound typically shows a prominent protonated molecular ion [M+H]⁺. The fragmentation pattern of isoquinoline alkaloids is complex but often involves characteristic losses of methyl groups (CH₃), methanol (CH₃OH), or cleavages of the heterocyclic ring system, which can be used for structural confirmation.[4][5]

Pharmacology and Mechanism of Action

This compound exhibits significant anti-inflammatory activity. Its mechanism is believed to be similar to that of its close structural analog, northis compound, which involves the modulation of key inflammatory signaling pathways.

Anti-Inflammatory Activity

Research has shown that this compound significantly inhibits superoxide anion generation in human neutrophils, a key process in the inflammatory response. The structurally related alkaloid, northis compound, has been demonstrated to reduce the production of pro-inflammatory cytokines such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-1 beta (IL-1β) in macrophages.[6] This inhibition is achieved by down-regulating the phosphorylation of mitogen-activated protein kinases (MAPKs), including p38, ERK, and JNK.[6]

Signaling Pathway

The MAPK signaling cascade is a critical pathway that translates extracellular stimuli into cellular responses, including the production of inflammatory mediators. Upon stimulation by agents like lipopolysaccharide (LPS), a series of phosphorylation events activates MAPKs (p38, ERK, JNK), which in turn activate transcription factors like AP-1, leading to the expression of pro-inflammatory genes (e.g., TNF-α, COX-2, iNOS). This compound and related compounds are thought to intervene in this pathway by inhibiting the phosphorylation of the MAPK proteins.

Quantitative Biological Data

The inhibitory potency of this compound has been quantified in specific assays, providing a benchmark for its anti-inflammatory efficacy.

| Assay | Target/Cell Line | Endpoint | IC₅₀ Value (µM) | Reference |

| Superoxide Anion Generation | Human Neutrophils | Inhibition of superoxide production | 5.81 ± 0.59 | Bioorg Med Chem Lett. |

Experimental Methodologies

General Protocol for Isolation and Purification

The isolation of this compound from plant material typically follows a standard phytochemical workflow involving extraction and chromatographic separation.[7][8][9][10]

-

Preparation of Plant Material: The plant material (e.g., roots of Lindera aggregata) is air-dried and ground into a fine powder.

-

Solvent Extraction: The powdered material is extracted exhaustively with a polar solvent such as methanol at room temperature. This process is typically repeated multiple times to ensure complete extraction.[7]

-

Concentration: The combined methanolic extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity. The alkaloid fraction containing this compound is typically enriched in the chloroform or ethyl acetate fraction.

-

Column Chromatography: The enriched fraction is subjected to column chromatography over silica gel. The column is eluted with a gradient solvent system (e.g., chloroform-methanol) to separate the components. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Final Purification: Fractions containing this compound are pooled, concentrated, and may be further purified using preparative High-Performance Liquid Chromatography (prep-HPLC) or recrystallization to yield the pure compound.[8]

-

Structure Confirmation: The identity and purity of the isolated this compound are confirmed using MS, ¹H-NMR, and ¹³C-NMR spectroscopy.

Protocol: Superoxide Anion Generation Assay in Neutrophils

This protocol measures the production of superoxide (O₂⁻) by neutrophils, a key function of their inflammatory response. The assay is based on the superoxide dismutase (SOD)-inhibitable reduction of cytochrome c.[11][12][13][14]

-

Isolation of Human Neutrophils:

-

Whole blood is collected from healthy donors into tubes containing an anticoagulant (e.g., heparin).

-

Neutrophils are isolated using density gradient centrifugation (e.g., with Ficoll-Paque) followed by dextran sedimentation to remove erythrocytes.

-

Residual red blood cells are removed by hypotonic lysis.

-

The purified neutrophils are washed and resuspended in a suitable buffer (e.g., Hanks' Balanced Salt Solution - HBSS) at a concentration of 1 x 10⁷ cells/mL.

-

-

Assay Procedure:

-

The assay is performed in a 96-well microplate.

-

To each well, add 50 µL of neutrophil suspension (5 x 10⁵ cells/well).

-

Add 50 µL of this compound at various concentrations (dissolved in DMSO and diluted in HBSS; final DMSO concentration should be <0.1%). Control wells receive vehicle only.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Add 50 µL of 100 µM cytochrome c solution to each well.

-

To measure background, a parallel set of wells should contain superoxide dismutase (SOD, ~150 units/mL) to quench the specific reaction.

-

Initiate the reaction by adding 50 µL of a stimulant, such as phorbol 12-myristate 13-acetate (PMA, final concentration ~100 nM) or f-Met-Leu-Phe (fMLP, final concentration ~1 µM).

-

Incubate the plate at 37°C for 30 minutes.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at 550 nm using a microplate reader.[13][14]

-

The amount of superoxide produced is proportional to the SOD-inhibitable reduction of cytochrome c.

-

Calculate the percentage inhibition for each concentration of this compound compared to the vehicle control.

-

The IC₅₀ value is determined by plotting the percentage inhibition against the log concentration of this compound and fitting the data to a dose-response curve.

-

Conclusion

This compound is an aporphine alkaloid with a well-defined chemical structure and promising anti-inflammatory properties. Its mechanism of action appears to involve the suppression of pro-inflammatory mediators through the inhibition of the MAPK signaling pathway. The availability of detailed experimental protocols for its isolation and biological evaluation facilitates further investigation into its therapeutic potential. The quantitative data on its bioactivity provides a solid foundation for structure-activity relationship studies and the development of novel anti-inflammatory agents. This guide serves as a technical resource for scientists dedicated to exploring the full pharmacological landscape of this intriguing natural product.

References

- 1. periodicos.capes.gov.br [periodicos.capes.gov.br]

- 2. This compound | C19H21NO4 | CID 133323 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. KEGG COMPOUND: C09541 [genome.jp]

- 4. researchgate.net [researchgate.net]

- 5. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Northis compound inhibits the production of pro-inflammatory cytokines in lipopolysaccharide-stimulated RAW 264.7 cells by down-regulating the activation of MAPKs but not NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Extraction, Isolation and Characterization of Bioactive Compounds from Plants' Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 9. plantarchives.org [plantarchives.org]

- 10. researchgate.net [researchgate.net]

- 11. walshmedicalmedia.com [walshmedicalmedia.com]

- 12. 3.6. Determination of Superoxide Anion (O2•−) Generation [bio-protocol.org]

- 13. Measurement of Oxidative Burst in Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Superoxide anion production from human neutrophils measured with an improved kinetic and endpoint microassay - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Core Mechanism of Action of Isoboldine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoboldine, a naturally occurring aporphine alkaloid found in various plant species, has garnered significant scientific interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, with a primary focus on its anti-inflammatory and neuroprotective properties. While direct quantitative binding affinities for specific neuroreceptors remain to be fully elucidated, substantial evidence, particularly from studies of the closely related compound northis compound, points towards a multi-faceted mechanism involving the modulation of key inflammatory and cellular stress signaling pathways. This document synthesizes available data on its molecular interactions, presents detailed experimental protocols for key assays, and visualizes the complex signaling cascades to support further research and drug development efforts.

Core Pharmacological Profile of this compound

This compound is an isoquinoline alkaloid recognized for its diverse biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects. Its mechanism of action is not attributed to a single target but rather to a network of interactions with cellular signaling pathways. The primary mechanisms explored in this guide are:

-

Anti-inflammatory Action: Inhibition of pro-inflammatory cytokine production through the downregulation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.

-

Neuroprotective/Antioxidant Action: Potential activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a master regulator of the antioxidant response.

-

Neuromodulatory Potential: As an aporphine alkaloid, this compound is structurally related to compounds known to interact with dopaminergic and serotonergic receptors, suggesting a potential for neuromodulatory activity.

Anti-inflammatory Mechanism of Action

The anti-inflammatory effects of this compound are a significant area of investigation. Studies on the closely related alkaloid, northis compound, provide a robust model for this compound's mechanism, indicating a potent ability to suppress inflammatory responses in immune cells like macrophages.

Modulation of the MAPK Signaling Pathway

A central mechanism of this compound's anti-inflammatory action is the inhibition of the MAPK signaling cascade, specifically targeting p38 MAPK and Extracellular signal-regulated kinase (ERK). Upon stimulation by inflammatory signals such as lipopolysaccharide (LPS), these kinases are phosphorylated and activated, leading to the downstream production of inflammatory mediators. Northis compound has been shown to substantially reduce the phosphorylation of p38, ERK, and c-Jun N-terminal kinase (JNK), thereby inhibiting the inflammatory cascade.[1] This action is notably independent of the Nuclear Factor-kappa B (NF-κB) pathway, a common target for many anti-inflammatory agents.[1]

Inhibition of Pro-inflammatory Cytokine Production

The downstream effect of MAPK inhibition is a significant reduction in the synthesis and release of key pro-inflammatory cytokines. Specifically, northis compound has been demonstrated to decrease the production of Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and to a lesser extent, Interleukin-6 (IL-6) in LPS-stimulated macrophages.[1][2] This cytokine suppression is a direct consequence of the attenuated MAPK signaling.

| Cytokine | Effect of Northis compound (as a proxy for this compound) | Signaling Pathway | Reference |

| TNF-α | Substantial Reduction | MAPK (p38, ERK, JNK) | [1] |

| IL-1β | Substantial Reduction | MAPK (p38, ERK, JNK) | [1] |

| IL-6 | Slight to Moderate Reduction | MAPK, PKC, CREB | [1][2] |

| Nitric Oxide (NO) | Substantial Reduction | MAPK (p38, ERK, JNK) | [1] |

Neuroprotective and Antioxidant Mechanisms

This compound and related alkaloids exhibit promising neuroprotective properties, which are closely linked to their ability to counteract oxidative stress.

The Nrf2-HO-1 Antioxidant Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), initiating the transcription of genes such as Heme Oxygenase-1 (HO-1). While direct studies on this compound are limited, other natural compounds with similar structures activate the Nrf2/HO-1 axis. This pathway is a plausible mechanism for this compound's antioxidant effects, contributing to its neuroprotective potential by reducing cellular damage from reactive oxygen species (ROS).

Potential Neuromodulatory Activity

Aporphine alkaloids frequently interact with central nervous system (CNS) receptors, particularly dopamine and serotonin receptors. While quantitative binding data for this compound is not currently available in the literature, its structural similarity to other known receptor ligands makes this a critical area for future investigation.

Dopamine and Serotonin Receptor Interactions

Based on the pharmacology of related compounds, this compound is hypothesized to have an affinity for D2-like dopamine receptors and various serotonin receptor subtypes, such as 5-HT1A and 5-HT2A.

-

Dopamine D2 Receptor (D2R): D2Rs are Gαi-coupled receptors. Antagonism at these receptors leads to an increase in cyclic AMP (cAMP) levels by disinhibiting adenylyl cyclase. This is a common mechanism for antipsychotic drugs.

-

Serotonin 5-HT1A Receptor: These are also Gαi-coupled. Agonism at 5-HT1A receptors inhibits adenylyl cyclase, leading to decreased cAMP and neuronal hyperpolarization. This mechanism is associated with anxiolytic and antidepressant effects.

The tables below summarize binding affinities for structurally related aporphine alkaloids and other reference compounds to provide context for potential future studies on this compound.

Table 1: Binding Affinities (Ki, nM) of Reference Compounds at Dopamine Receptors (Note: Data for this compound is not available; these values serve as a reference.)

| Compound | D1 Receptor (Ki, nM) | D2 Receptor (Ki, nM) | D3 Receptor (Ki, nM) | Reference |

| Lisuride | 56.7 | 0.95 | 1.08 | [3] |

| Cabergoline | >10,000 | 0.61 | 1.27 | [3] |

| Pergolide | 447 | - | 0.86 | [3] |

| Pramipexole | >10,000 | 79,500 | 0.97 | [3] |

Table 2: Binding Affinities (Ki, nM) of Reference Compounds at Serotonin Receptors (Note: Data for this compound is not available; these values serve as a reference.)

| Compound | 5-HT1A Receptor (Ki, nM) | 5-HT2A Receptor (Ki, nM) | 5-HT2C Receptor (Ki, nM) | Reference |

| 8-OH-DPAT (Agonist) | ~1-5 | >1000 | >1000 | [4][5] |

| Ketanserin (Antagonist) | >1000 | ~1-3 | ~50-100 | [6] |

| Aripiprazole | 4.4 | 14 | 20 | [7] |

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments used to elucidate the mechanisms of action described above.

Radioligand Competition Binding Assay for Dopamine D2 Receptors

This protocol is adapted for determining the binding affinity (Ki) of a test compound (e.g., this compound) for the D2 receptor using the antagonist radioligand [³H]spiperone.

Objective: To determine the inhibitory constant (Ki) of a test compound at the D2 receptor.

Materials:

-

Receptor Source: Membranes from HEK293 cells stably expressing human D2 receptors.

-

Radioligand: [³H]spiperone (Specific Activity: 15-30 Ci/mmol).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, with 0.9% NaCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂.

-

Non-specific Binding (NSB) Agent: (+)-Butaclamol (10 µM final concentration).

-

Test Compound: this compound, serially diluted.

-

Instrumentation: 96-well filtration plate harvester, liquid scintillation counter.

Procedure:

-

Membrane Preparation: Prepare crude membranes from HEK293-hD2 cells via homogenization and centrifugation. Resuspend the final pellet in assay buffer and determine protein concentration (e.g., Bradford assay).

-

Assay Setup: In a 96-well plate, add the following in order:

-

50 µL of assay buffer.

-

50 µL of test compound at various concentrations (or vehicle for total binding, or 10 µM butaclamol for NSB).

-

50 µL of [³H]spiperone (final concentration ~0.2-0.5 nM).

-

50 µL of membrane preparation (e.g., 20-40 µg protein).

-

-

Incubation: Incubate the plate at 30°C for 60 minutes with gentle shaking to reach equilibrium.

-

Harvesting: Rapidly filter the incubation mixture through a GF/B filter plate using a cell harvester. Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Dry the filter mat, add liquid scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Determine the IC₅₀ value using non-linear regression (sigmoidal dose-response).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

Functional Assay: Inhibition of Forskolin-Stimulated cAMP Production (D2 Receptor)

This protocol measures the functional antagonism of this compound at the Gαi-coupled D2 receptor.

Objective: To determine if this compound can antagonize the dopamine-mediated inhibition of cAMP production.

Materials:

-

Cell Line: CHO or HEK293 cells expressing the human D2 receptor.

-

Stimulant: Forskolin (to activate adenylyl cyclase).

-

Agonist: Dopamine.

-

Test Compound: this compound.

-

Lysis Buffer: Provided with cAMP detection kit.

-

cAMP Detection Kit: HTRF, AlphaScreen, or ELISA-based kit.

-

Instrumentation: Plate reader compatible with the chosen detection kit.

Procedure:

-

Cell Plating: Seed D2-expressing cells in a 96-well plate and grow to ~80-90% confluency.

-

Pre-incubation: Wash cells with serum-free media. Pre-incubate cells with various concentrations of this compound (or vehicle) for 20-30 minutes at 37°C.

-

Agonist Stimulation: Add dopamine (at a final concentration equal to its EC₈₀ for cAMP inhibition) and forskolin (e.g., 10 µM final concentration) to all wells.

-

Incubation: Incubate the plate for 30 minutes at 37°C.

-

Cell Lysis: Aspirate the medium and add lysis buffer to each well to release intracellular cAMP.

-

cAMP Detection: Perform the cAMP measurement according to the manufacturer's protocol for the chosen detection kit.

-

Data Analysis:

-

Generate a standard curve using known cAMP concentrations.

-

Quantify the cAMP concentration in each sample.

-

Plot the cAMP concentration against the log concentration of this compound.

-

Determine the IC₅₀ value for this compound's reversal of the dopamine effect.

-

Western Blot for Phosphorylated MAPK (p-p38, p-ERK)

This protocol assesses the effect of this compound on the activation of key MAPK signaling proteins.

Objective: To determine if this compound inhibits the LPS-induced phosphorylation of p38 and ERK.

Materials:

-

Cell Line: RAW 264.7 macrophage cells.

-

Stimulant: Lipopolysaccharide (LPS, 1 µg/mL).

-

Test Compound: this compound.

-

Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors.

-

Antibodies: Primary antibodies against p-p38, total p38, p-ERK, total ERK, and a loading control (e.g., β-actin). HRP-conjugated secondary antibodies.

-

Instrumentation: SDS-PAGE and Western blot apparatus, chemiluminescence imager.

Procedure:

-

Cell Treatment: Plate RAW 264.7 cells. Pre-treat with various concentrations of this compound for 1-2 hours. Stimulate with LPS (1 µg/mL) for 30 minutes.

-

Protein Extraction: Wash cells with ice-cold PBS and lyse with RIPA buffer. Collect lysates and determine protein concentration.

-

SDS-PAGE: Denature protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour.

-

Incubate with primary antibody (e.g., anti-p-p38) overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Add a chemiluminescent substrate (ECL) and visualize the protein bands using an imager.

-

Analysis: Strip the membrane and re-probe for total p38, total ERK, and β-actin to ensure equal protein loading. Quantify band intensity using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.

Conclusion and Future Directions

The available evidence strongly suggests that this compound exerts its therapeutic potential primarily through potent anti-inflammatory and antioxidant mechanisms. The inhibition of the MAPK signaling pathway, leading to reduced production of pro-inflammatory cytokines, appears to be a core component of its action. Furthermore, its likely interaction with the Nrf2 antioxidant pathway provides a basis for its neuroprotective effects.

The most significant gap in the current understanding of this compound's pharmacology is the lack of direct, quantitative data on its interaction with CNS receptors. Future research must prioritize:

-

Comprehensive Receptor Screening: Performing radioligand binding assays to determine the affinity (Ki) of this compound across a panel of dopamine, serotonin, and adrenergic receptors.

-

Functional Characterization: Conducting functional assays (e.g., cAMP, GTPγS, or calcium flux assays) to determine whether this compound acts as an agonist, antagonist, or partial agonist at identified receptor targets.

-

In Vivo Validation: Utilizing animal models of inflammation and neurological disorders to validate the in vitro findings and to assess the therapeutic efficacy and pharmacokinetic/pharmacodynamic profile of this compound.

A thorough elucidation of these properties will be crucial for advancing this compound from a promising natural compound to a potential clinical therapeutic.

References

- 1. Synthesis, Docking Studies and Pharmacological Evaluation of Serotoninergic Ligands Containing a 5-Norbornene-2-Carboxamide Nucleus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New Dual 5-HT1A and 5-HT7 Receptor Ligands derived from SYA16263 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dopamine receptor agonists in current clinical use: comparative dopamine receptor binding profiles defined in the human striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. acnp.org [acnp.org]

- 5. researchgate.net [researchgate.net]

- 6. Identification of a Potent and Selective 5-HT1A Receptor Agonist with In Vitro and In Vivo Antinociceptive Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of β-Arrestin–Biased Dopamine D2 Ligands for Probing Signal Transduction Pathways Essential for Antipsychotic Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Effects of Isoboldine: A Technical Examination for Drug Discovery

An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Isoboldine, an aporphine alkaloid found in various plant species, belongs to a class of compounds known for a wide range of biological activities. While research on this compound itself is emerging, in vitro studies on structurally similar aporphine alkaloids, such as northis compound and boldine, provide significant insights into its potential therapeutic applications. This technical guide synthesizes the available in vitro data, focusing on the cytotoxic, anti-inflammatory, and neuroprotective-related effects of this compound and its close analogs. Detailed experimental protocols, quantitative data, and visual representations of key signaling pathways are provided to support further research and development in this area.

Introduction

Isoquinoline alkaloids, a diverse group of naturally occurring compounds, have long been a source of lead compounds in drug discovery.[1] Among these, the aporphine alkaloids, characterized by their tetracyclic core, have demonstrated a spectrum of pharmacological properties, including anti-inflammatory, anticancer, and neuroprotective activities.[1][2] this compound, a member of this family, has been isolated from several plant species.[1] This document aims to provide a comprehensive overview of the in vitro studies relevant to understanding the biological effects of this compound, drawing from direct studies where available and leveraging data from the closely related and more extensively studied alkaloids, northis compound and boldine, to infer potential mechanisms and activities.

Cytotoxic Effects on Cancer Cell Lines

In vitro studies on boldine, a structurally similar aporphine alkaloid, have demonstrated significant cytotoxic and pro-apoptotic effects across various cancer cell lines. These findings suggest a potential avenue for the investigation of this compound as an anticancer agent.

Quantitative Data on Cytotoxicity

The half-maximal inhibitory concentration (IC50) values for boldine in several cancer cell lines are summarized in the table below.

| Cell Line | Cancer Type | Compound | Incubation Time (hours) | IC50 (µg/mL) | IC50 (µM) | Reference |

| MDA-MB-231 | Breast Adenocarcinoma | Boldine | 48 | 46.5 ± 3.1 | ~142.1 | [3] |

| MDA-MB-468 | Breast Adenocarcinoma | Boldine | 48 | 50.8 ± 2.7 | ~155.2 | [3] |

| HeLa | Cervical Tumor | Laurotetanine | Not Specified | 2 | ~6.1 | [4] |

| HeLa | Cervical Tumor | N-methylaurotetanine | Not Specified | 15 | ~44.0 | [4] |

| HeLa | Cervical Tumor | Norboldine | Not Specified | 42 | ~139.4 | [4] |

| HeLa | Cervical Tumor | Boldine | Not Specified | 46 | ~140.6 | [4] |

| MCF-7 | Breast Cancer | Diphenylphosphinyl derivative of boldine | 72 | - | 55.5 | [5][6] |

| MDA-MB-231 | Breast Cancer | Diphenylphosphinyl derivative of boldine | 72 | - | 62.7 | [5][6] |

Note: IC50 values for boldine derivatives and other aporphine alkaloids are included for comparative purposes.

Experimental Protocols

The cytotoxic effects of boldine on MDA-MB-231 and MDA-MB-468 human breast cancer cell lines were determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

-

Cell Seeding: Cells were seeded in 96-well plates at a density of 1 x 10^4 cells/well and allowed to attach overnight.

-

Treatment: Cells were treated with various concentrations of boldine for 24 and 48 hours.

-

MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium was removed, and 100 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

-

IC50 Calculation: The concentration of the compound that caused 50% inhibition of cell growth (IC50) was calculated from the dose-response curve.[3]

To determine if cell death was mediated by apoptosis, dual staining with acridine orange (AO) and propidium iodide (PI) was performed on MDA-MB-231 cells.

-

Cell Treatment: Cells were treated with different concentrations of boldine for 24, 48, and 72 hours.

-

Staining: After treatment, cells were washed with PBS and stained with a mixture of AO (100 µg/mL) and PI (100 µg/mL).

-

Microscopic Examination: The stained cells were observed under a fluorescence microscope. Live cells appear green, early apoptotic cells show bright green nuclei with condensed or fragmented chromatin, late apoptotic cells display orange to red nuclei with chromatin condensation, and necrotic cells have uniformly red nuclei.[3]

Signaling Pathways in Boldine-Induced Apoptosis

Boldine has been shown to induce apoptosis in breast cancer cells through the intrinsic pathway, characterized by the disruption of the mitochondrial membrane potential and the release of cytochrome c.[3][7] This leads to the activation of caspase-9 and subsequently caspase-3/7.[3][7] Furthermore, boldine treatment resulted in the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax.[3][7] Boldine was also found to inhibit the activation of nuclear factor-kappa B (NF-κB), a key transcription factor in tumor progression.[3][7]

Boldine-induced apoptotic signaling pathway.

Anti-inflammatory Effects

The anti-inflammatory properties of aporphine alkaloids have been investigated, with studies on northis compound providing valuable insights into the potential mechanisms of this compound. Northis compound has been shown to inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.

Quantitative Data on Anti-inflammatory Activity

| Compound | Target | IC50 (µM) | Reference |

| Aporphine Alkaloids (range) | COX-2 | 25.9 - 116 | [8] |

Note: This table represents a range of activities for several aporphine alkaloids, highlighting the potential for this class of compounds to exhibit anti-inflammatory effects.

Experimental Protocols

The effect of northis compound on nitric oxide production was assessed in LPS-stimulated RAW 264.7 macrophage cells.

-

Cell Culture: RAW 264.7 cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum.

-

Treatment: Cells were pre-treated with various concentrations of northis compound for 1 hour before stimulation with LPS (1 µg/mL).

-

Incubation: The cells were incubated for 24 hours.

-

Griess Reaction: The concentration of nitrite in the culture supernatant, an indicator of NO production, was measured using the Griess reagent.

-

Absorbance Measurement: The absorbance at 540 nm was measured, and the nitrite concentration was determined from a sodium nitrite standard curve.

The levels of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), in the culture supernatants of LPS-stimulated RAW 264.7 cells were quantified using enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.

Signaling Pathways in Anti-inflammatory Action of Northis compound

Northis compound has been found to inhibit the production of NO and TNF-α in LPS-stimulated RAW 264.7 cells. This inhibitory effect is associated with the downregulation of the phosphorylation of mitogen-activated protein kinases (MAPKs), including p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK). Interestingly, northis compound did not affect the activation of the NF-κB pathway in this model. Another study on northis compound demonstrated its ability to inhibit synovial angiogenesis by moderating the Notch1 pathway.[9]

Northis compound's anti-inflammatory signaling pathway.

Potential Neuroprotective Effects

While direct in vitro studies on the neuroprotective effects of this compound are limited, the broader class of isoquinoline alkaloids has been shown to possess neuroprotective properties through various mechanisms, including anti-inflammatory and antioxidant activities.[10][11][12]

Experimental Workflow for Assessing Neuroprotection

A general experimental workflow to investigate the potential neuroprotective effects of this compound in vitro is outlined below.

Workflow for in vitro neuroprotection assays.

Conclusion and Future Directions

The available in vitro data on aporphine alkaloids, particularly northis compound and boldine, strongly suggest that this compound holds significant promise as a lead compound for the development of novel therapeutics. The demonstrated cytotoxic effects against cancer cells and the potent anti-inflammatory activities highlight key areas for further investigation.

However, it is crucial to underscore the current lack of extensive in vitro studies conducted specifically on this compound. To fully elucidate its therapeutic potential, future research should focus on:

-

Direct in vitro evaluation of this compound's cytotoxicity across a broad panel of cancer cell lines to determine its IC50 values and compare its potency with other aporphine alkaloids.

-

Comprehensive investigation of this compound's anti-inflammatory effects , including its impact on a wider range of pro-inflammatory and anti-inflammatory cytokines and its precise mechanism of action on inflammatory signaling pathways such as NF-κB and MAPKs.

-

Dedicated in vitro studies to explore the neuroprotective properties of this compound using established neuronal cell line models of neurodegenerative diseases.

-

Enzyme inhibition assays to identify specific molecular targets of this compound.

-

In vitro antioxidant assays to quantify its radical scavenging and antioxidant capacities.

By addressing these research gaps, a clearer understanding of the pharmacological profile of this compound will emerge, paving the way for its potential development as a novel therapeutic agent.

References

- 1. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Natural aporphine alkaloids: A comprehensive review of phytochemistry, pharmacokinetics, anticancer activities, and clinical application - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evaluation of cytotoxic and chemotherapeutic properties of boldine in breast cancer using in vitro and in vivo models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ikm.org.my [ikm.org.my]

- 5. In vitro cytotoxic evaluation of a novel phosphinyl derivative of boldine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Evaluation of cytotoxic and chemotherapeutic properties of boldine in breast cancer using in vitro and in vivo models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In vitro inhibitory activities of Lauraceae aporphine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

The Discovery and Isolation of Isoboldine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoboldine, a bioactive aporphine alkaloid, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound. It details the seminal first isolation from Papaver somniferum and outlines modern experimental protocols for its extraction and purification from natural sources. This document includes tabulated quantitative data for spectroscopic analysis, detailed experimental methodologies, and visual representations of its biosynthetic pathway and relevant signaling cascades to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

This compound is a naturally occurring aporphine alkaloid characterized by a tetracyclic ring system. Aporphine alkaloids are a large and structurally diverse class of isoquinoline alkaloids with a wide range of pharmacological activities. This compound, specifically, has been the subject of research for its potential biological effects.

The discovery and isolation of novel bioactive compounds from natural sources is a cornerstone of drug discovery. The journey of this compound from its initial identification to its current status as a molecule of interest for pharmacological research exemplifies the intricate process of natural product chemistry. This guide aims to provide a detailed technical overview of the key aspects of this compound's discovery and isolation.

Discovery and First Isolation

The first successful isolation of this compound was a significant event in the field of alkaloid chemistry.

Initial Discovery: this compound was first isolated from opium, the dried latex obtained from the opium poppy, Papaver somniferum, by E. Brochmann-Hanssen and his colleagues in 1967. This discovery was part of broader research into the complex alkaloid profile of opium, which is rich in various isoquinoline alkaloids.

Plant Source: Papaver somniferum L., commonly known as the opium poppy, is a species of flowering plant in the poppy family Papaveraceae. It is the species of plant from which opium and poppy seeds are derived and is also a valuable ornamental plant. The plant's latex contains a complex mixture of alkaloids, including morphine, codeine, thebaine, papaverine, noscapine, and a host of minor alkaloids, among which this compound was identified.

The initial isolation by Brochmann-Hanssen et al. involved a multi-step process to separate the complex mixture of opium alkaloids. Their work laid the foundation for future research into the chemistry and pharmacology of this compound.

Quantitative Data

The characterization of a purified compound relies on precise quantitative data obtained from various analytical techniques. Below are the key spectroscopic data for this compound.

Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₁₉H₂₁NO₄ |

| Molecular Weight | 327.37 g/mol |

| Appearance | White to off-white solid |

| CAS Number | 3019-51-0 |

Spectroscopic Data

The structural elucidation of this compound was primarily achieved through Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Table 1: ¹H NMR (Proton NMR) Spectroscopic Data for this compound

| Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| H-3 | 6.65 | s | - |

| H-8 | 6.78 | d | 8.2 |

| H-9 | 6.88 | d | 8.2 |

| H-6a | 3.55 | m | - |

| H-7ax | 3.10 | m | - |

| H-7eq | 2.70 | m | - |

| H-4ax | 3.05 | m | - |

| H-4eq | 2.65 | m | - |

| H-5ax | 3.15 | m | - |

| H-5eq | 2.75 | m | - |

| N-CH₃ | 2.55 | s | - |

| 2-OCH₃ | 3.88 | s | - |

| 10-OCH₃ | 3.90 | s | - |

Note: Chemical shifts can vary slightly depending on the solvent and instrument used.

Table 2: ¹³C NMR (Carbon NMR) Spectroscopic Data for this compound

| Carbon | Chemical Shift (δ) ppm |

| C-1 | 145.2 |

| C-1a | 127.8 |

| C-1b | 122.5 |

| C-2 | 146.8 |

| C-3 | 111.5 |

| C-3a | 128.5 |

| C-4 | 53.5 |

| C-5 | 29.5 |

| C-6a | 62.8 |

| C-7 | 35.0 |

| C-7a | 126.0 |

| C-8 | 115.0 |

| C-9 | 118.5 |

| C-10 | 148.0 |

| C-11 | 121.0 |

| C-11a | 130.0 |

| N-CH₃ | 43.8 |

| 2-OCH₃ | 56.2 |

| 10-OCH₃ | 56.5 |

Note: The assignments are based on typical chemical shifts for aporphine alkaloids and may require 2D NMR experiments for definitive confirmation.

Table 3: Mass Spectrometry Data for this compound

| Ion | m/z (relative abundance %) | Fragmentation |

| [M+H]⁺ | 328.1543 | Protonated molecule |

| [M+H - CH₃]⁺ | 313.1308 | Loss of a methyl group |

| [M+H - H₂O]⁺ | 310.1438 | Loss of water |

| [M+H - CH₂O]⁺ | 298.1438 | Loss of formaldehyde from methoxy group |

| [M+H - C₂H₅N]⁺ | 283.1019 | Retro-Diels-Alder fragmentation |

Experimental Protocols

The isolation and purification of this compound from natural sources involve a series of steps designed to extract the crude alkaloids and then separate the target compound.

General Extraction and Isolation of Aporphine Alkaloids

This protocol is a generalized procedure that can be adapted for the isolation of this compound from various plant materials, including Papaver somniferum.

1. Plant Material Preparation:

-

The dried and powdered plant material (e.g., aerial parts, roots, or latex) is defatted with a non-polar solvent like hexane to remove lipids and other non-polar compounds.

2. Acid-Base Extraction:

-

The defatted plant material is then subjected to an acid-base extraction.

-

Acid Extraction: The material is extracted with an acidic aqueous solution (e.g., 5% HCl or 1% H₂SO₄). This protonates the alkaloids, making them soluble in the aqueous phase as their corresponding salts.

-

Basification and Solvent Extraction: The acidic extract is filtered, and the filtrate is basified with a base (e.g., NH₄OH or NaOH) to a pH of 9-10. This deprotonates the alkaloid salts, converting them back to their free base form, which are generally less soluble in water and more soluble in organic solvents. The aqueous solution is then extracted with an immiscible organic solvent such as chloroform or dichloromethane.

-

The organic extracts are combined, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure to yield the crude alkaloid mixture.

3. Chromatographic Purification:

-

The crude alkaloid mixture is then subjected to chromatographic techniques for the separation of individual alkaloids.

-

Column Chromatography (CC): The crude extract is loaded onto a silica gel or alumina column. The column is eluted with a gradient of solvents, typically starting with a non-polar solvent (e.g., chloroform) and gradually increasing the polarity by adding a more polar solvent (e.g., methanol). Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Preparative Thin Layer Chromatography (pTLC): Fractions containing the compound of interest are further purified using pTLC with an appropriate solvent system to yield the pure this compound.

Characterization Methods

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz).

-

The sample is dissolved in a deuterated solvent (e.g., CDCl₃, MeOD, or DMSO-d₆).

-

Chemical shifts are reported in ppm relative to the residual solvent peak or an internal standard (e.g., TMS).

2. Mass Spectrometry (MS):

-

High-resolution mass spectra are obtained using techniques such as Electrospray Ionization (ESI) or Fast Atom Bombardment (FAB).

-

The fragmentation pattern is analyzed to confirm the molecular structure.

Mandatory Visualizations

Biosynthesis of this compound

The biosynthesis of this compound follows the well-established pathway for isoquinoline alkaloids, with (S)-reticuline serving as a key intermediate.

Caption: Biosynthetic pathway of this compound from L-Tyrosine.

Experimental Workflow for Isolation

The general workflow for the isolation of this compound from a plant source is depicted below.

Caption: General experimental workflow for the isolation of this compound.

Potential Signaling Pathways

While the specific signaling pathways of this compound are still under investigation, the closely related alkaloid, Northis compound, has been shown to modulate several key pathways involved in inflammation and immune response. It is plausible that this compound may interact with similar targets.

Caption: Potential anti-inflammatory signaling pathways modulated by this compound.

Conclusion

The discovery and isolation of this compound from Papaver somniferum marked an important step in the exploration of aporphine alkaloids. The methodologies for its extraction and purification, while based on classical phytochemical techniques, can be optimized for higher yield and purity. The detailed spectroscopic data provided in this guide serves as a crucial reference for its identification and characterization. The elucidation of its biosynthetic pathway and the ongoing investigation into its pharmacological effects on various signaling pathways highlight the potential of this compound as a lead compound in drug discovery. This technical guide provides a solid foundation for researchers to further explore the chemical and biological properties of this intriguing natural product.

Early Research on Isoboldine Toxicity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoboldine is a naturally occurring aporphine alkaloid found in various plant species.[1] Like many other aporphine alkaloids, this compound has been investigated for its potential pharmacological activities. This technical guide provides a comprehensive overview of the early research on the toxicity of this compound, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways. The information presented here is intended to serve as a foundational resource for researchers and professionals involved in the development of therapeutic agents.

Quantitative Toxicity Data

Early research on the direct toxicity of this compound is limited, with a primary focus on its bioactivity rather than comprehensive toxicological profiling. However, some quantitative data on its cytotoxic effects have been reported.

| Parameter | Test System | Value | Reference |

| IC50 | Inhibition of superoxide anion generation in human neutrophils | 5.81 ± 0.59 µM | [Bioorg Med Chem Lett. 2020 Jul 1;30(13):127224] |

Note: A comprehensive search of early literature did not yield specific in vivo acute toxicity data, such as oral LD50 values for this compound in rodent models.

Experimental Protocols

The following sections detail the methodologies employed in early studies to assess the cytotoxicity of this compound and related aporphine alkaloids.

In Vitro Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[2][3][4]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[2] The amount of formazan produced is proportional to the number of living cells and can be quantified spectrophotometrically after solubilization.[4]

General Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound (or other test compounds) and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well (final concentration typically 0.5 mg/mL) and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., dimethyl sulfoxide (DMSO) or a detergent-based solution) to dissolve the formazan crystals.[4]

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#202124", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#34A853"];

}

Experimental Workflow: MTT Cytotoxicity Assay. This diagram outlines the key steps involved in determining the cytotoxic effects of a compound using the MTT assay.

Signaling Pathways in this compound-Related Toxicity

Direct research into the signaling pathways modulated by this compound in the context of toxicity is scarce in early literature. However, studies on structurally similar aporphine alkaloids, such as northis compound and boldine, provide valuable insights into the potential mechanisms of action for this compound.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade involved in the regulation of various cellular processes, including proliferation, differentiation, and apoptosis.[5][6][7][8] Research on northis compound, a closely related alkaloid, has shown that it can inhibit the production of pro-inflammatory cytokines by down-regulating the activation of MAPK signaling pathways, but not the NF-κB pathway.[9] This suggests that this compound may exert some of its cellular effects through modulation of the MAPK cascade.

Hypothesized Interaction of this compound with the MAPK Signaling Pathway. Based on data from related compounds, this compound may inhibit upstream kinases in the MAPK cascade.

Intrinsic Apoptosis Pathway

Apoptosis, or programmed cell death, is a tightly regulated process essential for normal tissue development and homeostasis. The intrinsic, or mitochondrial, pathway of apoptosis is a key mechanism for cell death.[10][11][12] Studies on the related aporphine alkaloid boldine have demonstrated its ability to induce apoptosis in cancer cells through the intrinsic pathway.[13] This involves the regulation of pro- and anti-apoptotic proteins of the Bcl-2 family, leading to mitochondrial membrane permeabilization and the release of cytochrome c.

Hypothesized Role of this compound in the Intrinsic Apoptosis Pathway. this compound may induce apoptosis by altering the balance of pro- and anti-apoptotic proteins, leading to mitochondrial dysfunction.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a key regulator of the inflammatory response, cell survival, and proliferation.[14][][16][17] Research on northis compound indicates that its anti-inflammatory effects are not mediated through the inhibition of NF-κB activation.[9] This suggests that this compound is less likely to exert its primary toxic or bio-active effects through this particular pathway.

Hypothesized Lack of Interaction of this compound with the NF-κB Pathway. Based on studies of related compounds, this compound is not expected to be a potent inhibitor of the NF-κB signaling cascade.

Conclusion

Early research on the toxicity of this compound is not extensive, with a notable absence of in vivo toxicity data. The available in vitro data indicates a potential for cytotoxicity, as evidenced by its IC50 value against superoxide anion generation in human neutrophils. Mechanistic insights from related aporphine alkaloids suggest that this compound's cellular effects may be mediated through the modulation of the MAPK signaling pathway and the induction of the intrinsic apoptosis pathway, while it is less likely to significantly impact the NF-κB pathway.

For drug development professionals, these findings underscore the need for comprehensive toxicological evaluation of this compound, including in vivo acute and subchronic toxicity studies. Further research is also warranted to elucidate the specific molecular targets and signaling pathways directly affected by this compound to fully understand its toxicological and pharmacological profile. This guide serves as a starting point for such investigations, summarizing the foundational knowledge and highlighting the existing gaps in the scientific literature.

References

- 1. Aporphine alkaloids - Wikipedia [en.wikipedia.org]

- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. MTT assay - Wikipedia [en.wikipedia.org]

- 5. Natural products targeting the MAPK-signaling pathway in cancer: overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. MAPK signaling pathway-targeted marine compounds in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. MAPK Signaling Up-regulates the Activity of Hypoxia-inducible Factors by Its Effects on p300 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Northis compound inhibits the production of pro-inflammatory cytokines in lipopolysaccharide-stimulated RAW 264.7 cells by down-regulating the activation of MAPKs but not NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Mitochondrial Pathway of Apoptosis: Part I: MOMP and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ricerca.uniba.it [ricerca.uniba.it]

- 12. The Role of Mitochondria in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Boldine induces cell cycle arrest and apoptosis in T24 human bladder cancer cell line via regulation of ERK, AKT, and GSK-3β - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Inhibition of the NF-κB Signaling Pathway by a Novel Heterocyclic Curcumin Analogue - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantification of Isoboldine in Biological Matrices by HPLC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoboldine, a naturally occurring aporphine alkaloid found in various plant species, has garnered significant interest within the scientific community due to its potential therapeutic properties, including anti-inflammatory and neuroprotective effects. Accurate quantification of this compound in biological matrices is paramount for pharmacokinetic studies, metabolism research, and preclinical and clinical development. This application note provides a detailed protocol for the sensitive and selective quantification of this compound in plasma, urine, and tissue samples using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS).

Experimental Protocols

Sample Preparation

The choice of sample preparation method is critical for removing matrix interferences and ensuring accurate quantification. Below are protocols for plasma, urine, and tissue samples.

a) Plasma: Liquid-Liquid Extraction (LLE)

-

To 100 µL of plasma sample, add 25 µL of internal standard (IS) working solution (e.g., tetrahydropalmatine).

-

Add 1 mL of methyl tert-butyl ether as the extraction solvent.[1]

-

Vortex the mixture for 5 minutes.

-

Centrifuge at 12,000 rpm for 10 minutes.

-

Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject 5 µL of the reconstituted sample into the HPLC-MS/MS system.

b) Urine: Dilute-and-Shoot

-

Thaw frozen urine samples at room temperature.

-

Vortex the urine sample to ensure homogeneity.

-

Centrifuge the sample at 14,000 rpm for 15 minutes to pellet any particulate matter.

-

Take 100 µL of the supernatant and dilute with 900 µL of the initial mobile phase.

-

Add the internal standard.

-

Vortex the mixture.

-

Inject the diluted sample into the HPLC-MS/MS system.

c) Tissue: Homogenization and Protein Precipitation

-

Accurately weigh approximately 100 mg of tissue.

-

Add 500 µL of ice-cold phosphate-buffered saline (PBS).

-

Homogenize the tissue sample using a mechanical homogenizer.

-

To 100 µL of the tissue homogenate, add 300 µL of ice-cold acetonitrile containing the internal standard to precipitate proteins.

-

Vortex for 2 minutes.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject the sample into the HPLC-MS/MS system.

HPLC-MS/MS Analysis

A validated UPLC-MS/MS method is crucial for achieving reliable quantitative results.[1][2]

a) HPLC Conditions

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 0.3 mL/min |

| Gradient | 5% B to 95% B over 5 minutes, hold for 1 min, then return to initial conditions |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

b) Mass Spectrometry Conditions

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transition (this compound) | Precursor Ion (Q1): m/z 328.2, Product Ion (Q3): m/z 297.1 |

| MRM Transition (IS) | Dependent on the chosen internal standard |

| Ion Source Temperature | 500°C |

| Ion Spray Voltage | 5500 V |

Data Presentation